molecular formula C17H21N3O3 B3792192 N-(3-Methylbenzyl)-5-(morpholinomethyl)-3-isoxazolecarboxamide

N-(3-Methylbenzyl)-5-(morpholinomethyl)-3-isoxazolecarboxamide

Cat. No.: B3792192
M. Wt: 315.37 g/mol
InChI Key: RMGBTXOFHCWZEY-UHFFFAOYSA-N
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Description

N-(3-Methylbenzyl)-5-(morpholinomethyl)-3-isoxazolecarboxamide: is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 3-methylbenzyl group, a morpholinomethyl group, and a carboxamide group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylbenzyl)-5-(morpholinomethyl)-3-isoxazolecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkene.

    Introduction of the 3-Methylbenzyl Group: The 3-methylbenzyl group can be introduced via a nucleophilic substitution reaction using 3-methylbenzyl chloride and a suitable nucleophile.

    Attachment of the Morpholinomethyl Group: The morpholinomethyl group can be attached through a Mannich reaction, which involves the condensation of morpholine, formaldehyde, and the isoxazole derivative.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of flow microreactor systems to enhance reaction efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylbenzyl)-5-(morpholinomethyl)-3-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(3-Methylbenzyl)-5-(morpholinomethyl)-3-isoxazolecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methylbenzyl)-5-(morpholinomethyl)-3-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth and survival.

Comparison with Similar Compounds

N-(3-Methylbenzyl)-5-(morpholinomethyl)-3-isoxazolecarboxamide can be compared with other similar compounds, such as:

    N-(3-Methylbenzyl)-1-propanamine: Similar in structure but lacks the isoxazole ring.

    1-(4-Methylbenzyl)-N-(3-(4-morpholinyl)propyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine: Contains a pyrazolo ring instead of an isoxazole ring.

    3-Methylbenzyl-4-hydroxycoumarins: Contains a coumarin ring instead of an isoxazole ring.

The uniqueness of this compound lies in its specific combination of functional groups and the isoxazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-13-3-2-4-14(9-13)11-18-17(21)16-10-15(23-19-16)12-20-5-7-22-8-6-20/h2-4,9-10H,5-8,11-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGBTXOFHCWZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=NOC(=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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